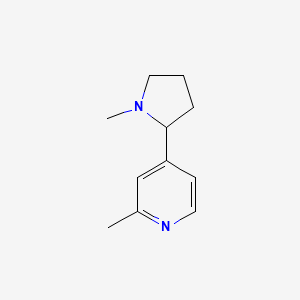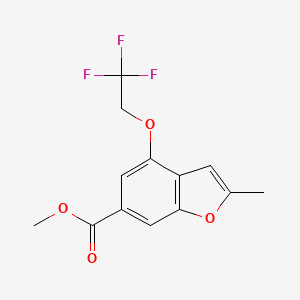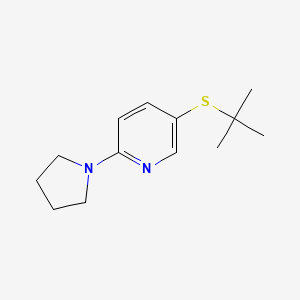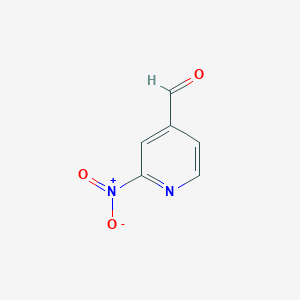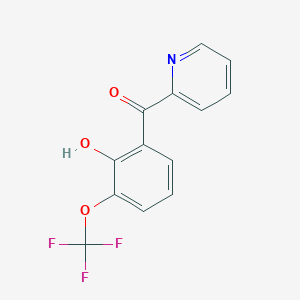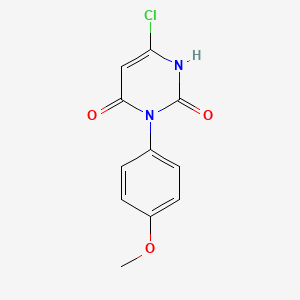
6-Chloro-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 6-Chloro-3-(4-méthoxyphényl)pyrimidine-2,4(1H,3H)-dione est un composé hétérocyclique appartenant à la famille des pyrimidines. Ce composé se caractérise par la présence d'un groupe chloro en position 6 et d'un groupe méthoxyphényle en position 3 du cycle pyrimidinique. Les dérivés de la pyrimidine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 6-Chloro-3-(4-méthoxyphényl)pyrimidine-2,4(1H,3H)-dione implique généralement la réaction du 4-méthoxybenzaldéhyde avec l'urée et le chlorure de chloroacétyle en conditions basiques. La réaction se déroule par la formation d'un intermédiaire, qui subit une cyclisation pour former le dérivé pyrimidinique souhaité. Les conditions de réaction impliquent généralement le chauffage du mélange réactionnel à reflux pendant plusieurs heures.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé sous sa forme pure.
Analyse Des Réactions Chimiques
Types de réactions
La 6-Chloro-3-(4-méthoxyphényl)pyrimidine-2,4(1H,3H)-dione peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro peut être substitué par des nucléophiles tels que les amines, les thiols et les alcoolates.
Réactions d'oxydation : Le groupe méthoxy peut être oxydé pour former les aldéhydes ou acides carboxyliques correspondants.
Réactions de réduction : Le cycle pyrimidinique peut être réduit pour former des dérivés dihydropyrimidiniques.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants incluent les amines, les thiols et les alcoolates. Les réactions sont généralement réalisées dans des solvants polaires tels que le diméthylsulfoxyde (DMSO) ou le diméthylformamide (DMF) à des températures élevées.
Réactions d'oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont utilisés en conditions acides ou basiques.
Réactions de réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés en conditions anhydres.
Principaux produits formés
Réactions de substitution : Formation de dérivés pyrimidiniques substitués.
Réactions d'oxydation : Formation d'aldéhydes ou d'acides carboxyliques.
Réactions de réduction : Formation de dérivés dihydropyrimidiniques.
Applications de recherche scientifique
La 6-Chloro-3-(4-méthoxyphényl)pyrimidine-2,4(1H,3H)-dione présente diverses applications de recherche scientifique, notamment :
Chimie médicinale : Elle est utilisée comme élément de base pour la synthèse de composés pharmaceutiques présentant des activités antituberculeuses, anticancéreuses et anti-inflammatoires potentielles.
Études biologiques : Le composé est utilisé dans l'étude de l'inhibition enzymatique et des essais de liaison aux récepteurs.
Applications industrielles : Elle est utilisée dans la synthèse de colorants et de pigments en raison de ses propriétés chromophores.
Mécanisme d'action
Le mécanisme d'action de la 6-Chloro-3-(4-méthoxyphényl)pyrimidine-2,4(1H,3H)-dione implique son interaction avec des cibles moléculaires spécifiques telles que les enzymes et les récepteurs. Les groupes chloro et méthoxyphényle améliorent son affinité de liaison à ces cibles, conduisant à l'inhibition ou à l'activation de voies biologiques. Le composé peut agir comme un inhibiteur enzymatique en se liant au site actif et en empêchant l'accès du substrat, ou comme un agoniste/antagoniste des récepteurs en modulant l'activité des récepteurs.
Applications De Recherche Scientifique
6-Chloro-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-tubercular, anti-cancer, and anti-inflammatory activities.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: It is employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. The chloro and methoxyphenyl groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The compound may act as an enzyme inhibitor by binding to the active site and preventing substrate access, or as a receptor agonist/antagonist by modulating receptor activity.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Chloro-6-(méthylamino)pyrimidine : Ce composé a un noyau pyrimidinique similaire mais diffère par les substituants attachés au cycle.
2,4-Dichloro-6-phénylpyrimidine : Un autre dérivé de la pyrimidine avec des groupes chloro en positions 2 et 4 et un groupe phényle en position 6.
Unicité
La 6-Chloro-3-(4-méthoxyphényl)pyrimidine-2,4(1H,3H)-dione est unique en raison de la présence de groupes chloro et méthoxyphényle, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Formule moléculaire |
C11H9ClN2O3 |
|---|---|
Poids moléculaire |
252.65 g/mol |
Nom IUPAC |
6-chloro-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-8-4-2-7(3-5-8)14-10(15)6-9(12)13-11(14)16/h2-6H,1H3,(H,13,16) |
Clé InChI |
BFODGJRAXBOIFX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Piperazin-1-yl)benzo[d][1,2,3]triazine](/img/structure/B11812063.png)

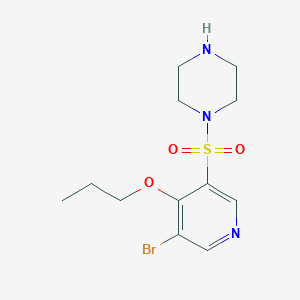

![(4'-Hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B11812098.png)
